molecular formula C12H13F3O2 B8669992 6-Methoxy-1-methyl-1-trifluoromethylisochroman CAS No. 225526-40-9

6-Methoxy-1-methyl-1-trifluoromethylisochroman

Cat. No.: B8669992
CAS No.: 225526-40-9
M. Wt: 246.22 g/mol
InChI Key: AZXGYKQBRXSPHY-UHFFFAOYSA-N
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Description

6-Methoxy-1-methyl-1-trifluoromethylisochroman is a useful research compound. Its molecular formula is C12H13F3O2 and its molecular weight is 246.22 g/mol. The purity is usually 95%.
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Properties

CAS No.

225526-40-9

Molecular Formula

C12H13F3O2

Molecular Weight

246.22 g/mol

IUPAC Name

6-methoxy-1-methyl-1-(trifluoromethyl)-3,4-dihydroisochromene

InChI

InChI=1S/C12H13F3O2/c1-11(12(13,14)15)10-4-3-9(16-2)7-8(10)5-6-17-11/h3-4,7H,5-6H2,1-2H3

InChI Key

AZXGYKQBRXSPHY-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=C(CCO1)C=C(C=C2)OC)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 1,1,1-trifluoro-2-[2-(2-hydroxy-ethyl)-4-methoxy-phenyl]-propan-2-ol (5.00 g, 18.9 mmol) in dichloromethane (30 mL) was added triethylamine (9.20 mL, 66.3 mmol). The solution was cooled to 0° C. and methanesulfonyl chloride (1.61 mL, 20.8 mmol) was added dropwise. The reaction mixture was allowed to warm to room temperature and was stirred 12 hours. The formation of methanesulfonic acid 2-[5-methoxy-2-(2,2,2-trifluoro-1-hydroxy-1-methyl-ethyl)-phenyl]-ethyl ester is rapid and its disappearance was monitored by HPLC (retention time=4.5 minutes, Zorbax Rx-C6 column 4.6×150 mm, 40° C., 50% CH3CN/50% (0.2% Et3N, 0.1% H3PO4 aqueous pH=3.2 buffer), 1 mL/min). At the end of the reaction, the mixture was poured into 1N aqueous hydrochloric acid (30 mL) and was extracted with dichloromethane (20 mL). The organic extracts were dried over magnesium sulfate, filtered, and concentrated to afford 6-methoxy-1-methyl-1-trifluoromethyl-isochroman as an oil (3.40 g, 73%). 1H NMR (300 MHz, CDCl3) δ1.69 (s, 3), 2.85-2.90 (m, 2), 3.85 (s, 3), 3.90-3.98 (m, 1), 4.14-4.21 (m, 1), 6.72 (d, 1, J=2.6), 6.85 (dd, 1, J=8.7, 2.6), 7.31 (d, 1, J=8.7). 13C NMR (100 MHz, CDCl3) δ23.25, 29.42, 55.19, 61.37, 76.10 (q, J=27.4), 112.84, 113.43, 124.85, 125.96 (q, J=289), 127.86, 136.49, 158.98. IR 2946, 2839, 1738, 1611, 1505, 1162, 1137, 1101 cm−1. Analysis calculated for C12H13F3O2: C, 58.54; H, 5.32. Found: C, 58.27; H, 5.35.
Name
1,1,1-trifluoro-2-[2-(2-hydroxy-ethyl)-4-methoxy-phenyl]-propan-2-ol
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
9.2 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
1.61 mL
Type
reactant
Reaction Step Two
Name
methanesulfonic acid 2-[5-methoxy-2-(2,2,2-trifluoro-1-hydroxy-1-methyl-ethyl)-phenyl]-ethyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

To a solution of 6-methoxy-1-methyl-1-trifluoromethyl-isochroman-3-ol (8.36 g, 31.9 mmol) in dichloromethane (84 mL) was added triethylsilane (15.3 mL, 95.8 mmol) followed by trifluoroacetic acid (14.7 mL, 191 mmol). The reaction was stirred at room temperature for 2 hours and was poured into 1N aqueous sodium hydroxide (250 mL). The organic layer was separated and washed with 1N aqueous sodium hydroxide (100 mL). The organic layer was dried over magnesium sulfate, filtered, and concentrated to afford 6-methoxy-1-methyl-1-trifluoromethyl-isochromanas an oil (6.88 g, 88%). 1H NMR (300 MHz, CDCl3) δ1.69 (s, 3), 2.85-2.90 (m, 2), 3.85 (s, 3), 3.90-3.98 (m, 1), 4.14-4.21 (m, 1), 6.72 (d, 1, J=2.6), 6.85 (dd, 1, J=8.7, 2.6), 7.31 (d, 1, J=8.7). 13C NMR (100 MHz, CDCl3) δ23.25, 29.42, 55.19, 61.37, 76.10 (q, J=27.4), 112.84, 113.43, 124.85, 125.96 (q, J=289), 127.86, 136.49, 158.98. IR2946, 2839, 1738, 1611, 1505, 1162, 1137, 1101 cm−1. Analysis calculated for C12H13F3O2: C, 58.54; H, 5.32. Found: C, 58.27; H, 5.35.
Quantity
8.36 g
Type
reactant
Reaction Step One
Quantity
15.3 mL
Type
reactant
Reaction Step One
Quantity
84 mL
Type
solvent
Reaction Step One
Quantity
14.7 mL
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
reactant
Reaction Step Three
Name
Yield
88%

Synthesis routes and methods III

Procedure details

A mixture of 1,1,1-Trifluoro-2-(4-methoxy-2-(2-(tetrahydropyran-2-yloxy)ethyl)phenyl)propan-2-ol (470 mg, 1.35 mmol) and conc. hydrochloric acid (4 ml) was stirred at 120° C. for 3 hr. After cooling, the reaction mixture was diluted with water, and the aqueous layer was extracted with dichloromethane. The organic extracts were dried over magnesium sulfate, and concentrated to give the title compound as a brown oil (460 mg). This was used without further purification.
Name
1,1,1-Trifluoro-2-(4-methoxy-2-(2-(tetrahydropyran-2-yloxy)ethyl)phenyl)propan-2-ol
Quantity
470 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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